Cas no 2680853-77-2 (3-(6-Methyl-4-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,4-dihydropyrimidin-5-yl)propanoic acid)

3-(6-Methyl-4-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,4-dihydropyrimidin-5-yl)propanoic acid is a specialized dihydropyrimidine derivative with a propanoic acid side chain and an allyloxycarbonyl-protected amino group. This compound is of interest in medicinal and synthetic chemistry due to its structural features, which include a reactive uracil-like core and a modifiable allyloxycarbonyl group. The presence of both carboxylic acid and protected amine functionalities enhances its utility as a building block for further chemical modifications, such as peptide coupling or polymer synthesis. Its stability under controlled conditions and potential for selective deprotection make it suitable for applications in drug development and advanced organic synthesis.
3-(6-Methyl-4-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,4-dihydropyrimidin-5-yl)propanoic acid structure
2680853-77-2 structure
Product Name:3-(6-Methyl-4-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,4-dihydropyrimidin-5-yl)propanoic acid
CAS No:2680853-77-2
MF:C12H15N3O5
MW:281.264602899551
CID:5862994
PubChem ID:165906589
Update Time:2025-06-09

3-(6-Methyl-4-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,4-dihydropyrimidin-5-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(6-methyl-4-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,4-dihydropyrimidin-5-yl)propanoic acid
    • 2680853-77-2
    • EN300-28286136
    • 3-(6-Methyl-4-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,4-dihydropyrimidin-5-yl)propanoic acid
    • Inchi: 1S/C12H15N3O5/c1-3-6-20-12(19)15-11-13-7(2)8(10(18)14-11)4-5-9(16)17/h3H,1,4-6H2,2H3,(H,16,17)(H2,13,14,15,18,19)
    • InChI Key: WRJZGCOHSHOGFD-UHFFFAOYSA-N
    • SMILES: O=C1C(=C(C)N=C(NC(=O)OCC=C)N1)CCC(=O)O

Computed Properties

  • Exact Mass: 281.10117059g/mol
  • Monoisotopic Mass: 281.10117059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 507
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 117Ų

3-(6-Methyl-4-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,4-dihydropyrimidin-5-yl)propanoic acid Pricemore >>

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Additional information on 3-(6-Methyl-4-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,4-dihydropyrimidin-5-yl)propanoic acid

Research Brief on 3-(6-Methyl-4-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,4-dihydropyrimidin-5-yl)propanoic acid (CAS: 2680853-77-2)

In recent years, the compound 3-(6-Methyl-4-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,4-dihydropyrimidin-5-yl)propanoic acid (CAS: 2680853-77-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrimidine core and propanoic acid side chain, has shown promising potential in various therapeutic applications, including anti-inflammatory and anticancer drug development. The presence of the prop-2-en-1-yloxy carbonyl group further enhances its reactivity, making it a versatile intermediate in medicinal chemistry.

Recent studies have focused on elucidating the synthetic pathways and biological activities of this compound. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The study highlighted the compound's ability to modulate key signaling pathways, particularly those involving NF-κB and MAPK, which are critical in inflammation and cancer progression. These findings suggest that 2680853-77-2 could serve as a lead compound for developing next-generation therapeutics.

Another significant advancement was reported in a 2024 Bioorganic & Medicinal Chemistry Letters article, which explored the structure-activity relationship (SAR) of derivatives of 3-(6-Methyl-4-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,4-dihydropyrimidin-5-yl)propanoic acid. The research identified specific modifications that enhance binding affinity to target proteins while reducing off-target effects. These insights are invaluable for optimizing the compound's pharmacokinetic and pharmacodynamic properties, paving the way for preclinical trials.

In addition to its therapeutic potential, 2680853-77-2 has also been investigated for its role in drug delivery systems. A recent study in Advanced Drug Delivery Reviews demonstrated its utility as a linker in prodrug designs, enabling targeted release of active agents in response to physiological stimuli. This application leverages the compound's stability under physiological conditions and its selective cleavage by specific enzymes, offering a promising strategy for improving drug efficacy and reducing side effects.

Despite these advancements, challenges remain in fully understanding the compound's mechanism of action and its long-term safety profile. Ongoing research aims to address these gaps through comprehensive in vitro and in vivo studies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications, potentially revolutionizing treatment paradigms for various diseases.

In conclusion, 3-(6-Methyl-4-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,4-dihydropyrimidin-5-yl)propanoic acid (CAS: 2680853-77-2) represents a promising candidate in the realm of chemical biology and drug development. Its multifaceted applications, from therapeutic agent to drug delivery enhancer, underscore its significance in contemporary research. Future studies will likely focus on refining its properties and exploring new therapeutic avenues, solidifying its role in the next generation of pharmaceuticals.

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